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Dibenzylamine, 4,4'-dimethyl-

Cat. No.: B8691161
M. Wt: 225.33 g/mol
InChI Key: XKUYLMSRBGFLFH-UHFFFAOYSA-N
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Description

Contextualization of Substituted Dibenzylamine (B1670424) Frameworks in Contemporary Organic Synthesis

Substituted dibenzylamine frameworks are crucial building blocks in modern organic synthesis due to their versatile reactivity and presence in a wide array of functional molecules. These frameworks are integral to the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and agrochemicals. bohrium.com The nitrogen center's reactivity, influenced by the nature and position of substituents on the benzyl (B1604629) rings, allows for a diverse range of chemical transformations.

In recent years, research has focused on the development of efficient catalytic methods for the synthesis of these frameworks. For instance, three-component condensation reactions, known as A³ coupling reactions, involving dibenzylamine, an aldehyde, and phenylacetylene, have been optimized using catalysts like gold and copper to produce propargylamine (B41283) adducts. researchgate.net These reactions are often designed to be environmentally friendly, utilizing green solvents like water or polyethylene (B3416737) glycol. bohrium.comresearchgate.net Furthermore, substituted dibenzylamines serve as precursors for heterocyclic compounds, such as 1,2,3-triazoles, which are synthesized via "click chemistry" and exhibit significant biological activities. bohrium.com The ability to precisely functionalize the dibenzylamine core makes it an invaluable scaffold in the construction of molecular libraries for drug discovery and materials science.

Theoretical and Experimental Landscape of Benzylamine (B48309) Derivatives in Chemical Science

Benzylamine derivatives represent a broad class of organic compounds characterized by a benzyl group attached to a nitrogen atom. wikipedia.org This structural motif is found in numerous biologically active molecules and serves as a key intermediate in many industrial processes. wikipedia.orgresearchgate.net The theoretical landscape of these derivatives is explored through computational studies, such as Density Functional Theory (DFT), which helps in understanding their electronic properties, reaction mechanisms, and potential applications. acs.org Experimental research on benzylamine derivatives is extensive, covering their synthesis, characterization, and application in various domains.

One significant area of research is their use in catalysis. For example, rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported, demonstrating a method for direct functionalization. rsc.org Benzylamine derivatives are also used as precursors for isoquinolines and other complex heterocyclic systems through reactions like the Pomeranz–Fritsch reaction. wikipedia.org In medicinal chemistry, these derivatives are investigated for a range of therapeutic applications, including their potential as anti-tuberculosis agents and their role in modulating the activity of enzymes like monoamine oxidase. wikipedia.orgopenmedicinalchemistryjournal.comacs.org The versatility of benzylamine derivatives is further highlighted by their use in polymer chemistry and as corrosion inhibitors. chemimpex.comatamanchemicals.com

Scope and Research Significance of Dibenzylamine, 4,4'-dimethyl- in Advanced Chemical Disciplines

Dibenzylamine, 4,4'-dimethyl-, with the chemical formula C16H19N, is a specific secondary amine that has garnered attention for its unique properties and potential applications. nist.gov While not as extensively studied as some other benzylamine derivatives, its symmetrical structure and the presence of methyl groups on the phenyl rings influence its reactivity and physical properties, making it a subject of interest in specialized research areas.

Table 1: Physicochemical Properties of Dibenzylamine, 4,4'-dimethyl-

Property Value
CAS Number 98180-43-9
Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name Bis(4-methylbenzyl)amine

Data sourced from NIST and Cheméo. nist.govnist.govchemeo.com

Research into Dibenzylamine, 4,4'-dimethyl- often involves its synthesis and characterization using various spectroscopic techniques. The NIST WebBook provides key data, including its mass spectrum and IR spectrum, which are fundamental for its identification and structural elucidation. nist.govnist.gov

While specific catalytic applications for Dibenzylamine, 4,4'-dimethyl- are not as widely documented as for its parent compound, dibenzylamine, the structural motif suggests potential uses. The broader class of dibenzylamines is known to be involved in the synthesis of complex molecules. For instance, dibenzylamine itself is a key reactant in the synthesis of propargylamines and 1,2,3-triazole hybrids, which have shown cytotoxic activity against cancer cell lines. bohrium.comresearchgate.net The principles of these synthetic methodologies could potentially be extended to Dibenzylamine, 4,4'-dimethyl- to create novel compounds with tailored properties.

The significance of this compound also lies in its role as a potential building block in materials science. The rigidity of the dibenzyl framework combined with the functionalizability of the amine group could be exploited in the design of new polymers or organic frameworks. Further research is needed to fully explore the scope and unlock the potential of Dibenzylamine, 4,4'-dimethyl- in advanced chemical disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B8691161 Dibenzylamine, 4,4'-dimethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C16H19N/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3

InChI Key

XKUYLMSRBGFLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies and Preparation of Dibenzylamine, 4,4 Dimethyl

Established Synthetic Pathways for Dibenzylamine (B1670424) Scaffolds

The construction of the dibenzylamine framework is commonly accomplished through amination and reductive amination reactions. These methods provide versatile routes to a wide range of benzylamine (B48309) analogues.

Amination Reactions in Dibenzylamine Synthesis

Amination reactions are a fundamental approach to forming carbon-nitrogen bonds. In the context of dibenzylamine synthesis, this can involve the reaction of a benzyl (B1604629) halide with an amine. For instance, the reaction of benzyl chloride with ammonia (B1221849) in ethanol (B145695) can yield dibenzylamine. While effective for the parent dibenzylamine, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines, necessitating careful control of reaction conditions and purification steps to isolate the desired secondary amine.

Another approach involves the direct alkylation of a primary amine. For example, the reaction of benzylamine with a benzyl halide can produce dibenzylamine. However, a significant challenge with direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines.

Reductive Amination Strategies for Benzylamine Analogues

Reductive amination is a widely employed and highly efficient method for the synthesis of amines, including dibenzylamine scaffolds. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is often preferred due to its high selectivity and the avoidance of overalkylation issues common in direct alkylation.

A variety of reducing agents can be utilized in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent and catalyst can significantly influence the reaction's efficiency and selectivity. For instance, reductive amination of benzaldehyde (B42025) with ammonia can be catalyzed by various metal catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the product distribution between the primary amine (benzylamine) and the secondary amine (dibenzylamine).

Targeted Synthesis of Dibenzylamine, 4,4'-dimethyl-

The specific synthesis of Dibenzylamine, 4,4'-dimethyl- requires a targeted approach that ensures the incorporation of methyl groups at the desired positions on both benzyl rings. This is typically achieved through the careful selection of precursors that already contain the 4-methylphenyl (p-tolyl) moiety.

Precursor Identification and Optimized Reaction Conditions

The most direct precursors for the synthesis of Dibenzylamine, 4,4'-dimethyl- are 4-methylbenzaldehyde (B123495) and 4-methylbenzylamine (B130917). The reaction between these two compounds via reductive amination is a highly effective strategy.

Table 1: Key Precursors for the Synthesis of Dibenzylamine, 4,4'-dimethyl-

Precursor NameChemical FormulaRole in Synthesis
4-MethylbenzaldehydeC₈H₈OCarbonyl component
4-MethylbenzylamineC₈H₁₁NAmine component
AmmoniaNH₃Alternative amine source
4-Methylbenzyl chlorideC₈H₉ClAlkylating agent

One common procedure involves the reaction of 4-methylbenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The initial step is the formation of the imine, N-(4-methylbenzyl)-1-(4-methylphenyl)methanimine, which is then reduced to the final product.

Alternatively, Dibenzylamine, 4,4'-dimethyl- can be synthesized through the reductive amination of 4-methylbenzaldehyde with ammonia. In this pathway, two molecules of the aldehyde react with one molecule of ammonia. The reaction first forms 4-methylbenzylamine, which then reacts with a second molecule of 4-methylbenzaldehyde to form the imine, followed by reduction. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the secondary amine over the primary amine.

Optimized reaction conditions for these syntheses often involve the use of specific catalysts and solvents. For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation step in reductive amination. Solvents such as methanol (B129727) or ethanol are frequently used. The temperature and hydrogen pressure are also critical parameters that need to be controlled to achieve high yields and selectivity.

Regioselective Functionalization for 4,4'-Dimethyl Substitution

The regioselectivity of the 4,4'-dimethyl substitution is inherently controlled by the choice of starting materials. By using precursors that already possess the methyl group at the para position of the benzene (B151609) ring (e.g., 4-methylbenzaldehyde and 4-methylbenzylamine), the synthesis directly leads to the desired 4,4'-disubstituted product. The functionalization is therefore pre-determined by the precursor structure, and no specific regioselective reaction step is required during the formation of the dibenzylamine core.

Advanced Synthetic Techniques for Derivatives of Dibenzylamine, 4,4'-dimethyl-

The Dibenzylamine, 4,4'-dimethyl- scaffold can be further modified to create a variety of derivatives with different functional groups. Advanced synthetic techniques can be employed for this purpose. For instance, the nitrogen atom of Dibenzylamine, 4,4'-dimethyl- can be further alkylated to produce tertiary amines.

Furthermore, derivatives can be synthesized by introducing additional functional groups onto the aromatic rings of the starting materials prior to the dibenzylamine synthesis. For example, starting with a functionalized 4-methylbenzaldehyde derivative would lead to a corresponding functionalized Dibenzylamine, 4,4'-dimethyl- derivative.

Functionalization at Aryl and Benzylic Positions

The functionalization of diarylmethane frameworks, such as Dibenzylamine, 4,4'-dimethyl-, at the aryl and benzylic positions, is a key strategy for the synthesis of diverse derivatives with potential applications in various fields of chemistry.

Aryl Position Functionalization:

Directed ortho-metalation is a powerful tool for the functionalization of the aryl rings. In analogous compounds like N,N-dimethylbenzylamine, the dimethylamino group can direct lithiation to the ortho position of the benzene ring. For Dibenzylamine, 4,4'-dimethyl-, the secondary amine group, after N-protection, could potentially direct metalation to the positions ortho to the benzylic carbons. Subsequent reaction with various electrophiles would introduce a range of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are standard methods for aryl functionalization. To apply these methods to Dibenzylamine, 4,4'-dimethyl-, the aryl rings would first need to be halogenated, typically with bromine or iodine, to provide the necessary electrophilic partner for the coupling reaction.

Benzylic Position Functionalization:

The benzylic C-H bonds in Dibenzylamine, 4,4'-dimethyl- are activated towards radical and oxidative reactions due to the adjacent aromatic rings. Functionalization at this position can be achieved through various methods. For instance, oxidation can lead to the formation of a ketone.

Recent advances in C-H functionalization reactions offer more direct approaches. Palladium-catalyzed dearomatization-rearomatization sequences have been used to functionalize benzylic positions in other systems and could potentially be adapted. This strategy involves the temporary dearomatization of one of the aryl rings to facilitate functionalization, followed by rearomatization to restore the aromatic system.

The following table summarizes potential functionalization reactions for Dibenzylamine, 4,4'-dimethyl-:

PositionReaction TypeReagents and ConditionsFunctional Group Introduced
Aryl (ortho)Directed ortho-metalation1. n-BuLi, TMEDA, THF; 2. Electrophile (e.g., RX, CO2)Alkyl, Carboxyl, etc.
Aryl (para)Electrophilic Aromatic SubstitutionHalogenating agent (e.g., Br2, I2)Halogen (Br, I)
ArylPalladium-catalyzed Cross-CouplingAryl halide, boronic acid/ester, Pd catalyst, baseAryl, Vinyl, etc.
BenzylicOxidationOxidizing agent (e.g., KMnO4, CrO3)Carbonyl (ketone)
BenzylicC-H FunctionalizationPd catalyst, oxidantVarious functional groups

Stereoselective Synthesis of Chiral Analogues for Advanced Applications

The development of stereoselective methods for the synthesis of chiral amines is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands and catalysts. While specific methods for the stereoselective synthesis of chiral analogues of Dibenzylamine, 4,4'-dimethyl- are not reported, general strategies for asymmetric amine synthesis can be applied.

One common approach is the asymmetric reductive amination of a prochiral ketone. For instance, the reduction of 4,4'-dimethylbenzophenone (B146755) in the presence of a chiral source of amine or a chiral catalyst could yield a chiral primary amine, which could then be N-alkylated to produce a chiral analogue of Dibenzylamine, 4,4'-dimethyl-.

Alternatively, the kinetic resolution of racemic Dibenzylamine, 4,4'-dimethyl- could be employed. This involves the use of a chiral resolving agent or a chiral catalyst to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

The synthesis of chiral ligands and organocatalysts often involves the incorporation of stereogenic centers. For example, novel chiral binaphthylazepine organocatalysts have been synthesized through stereoselective reactions to introduce a chiral center. A similar strategy could be envisioned for creating chiral analogues of Dibenzylamine, 4,4'-dimethyl-, where a chiral auxiliary is used to direct the formation of a new stereocenter.

The development of chiral 1,4-amino alcohol derivatives from pinane-based precursors also highlights the use of chiral starting materials to induce stereoselectivity in the final product. A similar approach could involve the use of a chiral p-methylbenzylamine derivative in a reaction with 4-methylbenzyl chloride to generate a chiral secondary amine.

The following table outlines potential strategies for the stereoselective synthesis of chiral analogues of Dibenzylamine, 4,4'-dimethyl-:

StrategyDescriptionKey Reagents/Components
Asymmetric Reductive AminationReduction of a prochiral imine derived from 4-methylbenzaldehyde and a chiral amine, or using a chiral reducing agent.Chiral amine, chiral catalyst (e.g., BINOL-derived phosphoric acid), chiral borane (B79455) reagent.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture of Dibenzylamine, 4,4'-dimethyl-.Chiral acylating agent, enzyme (e.g., lipase), chiral catalyst.
Chiral Auxiliary ApproachUse of a removable chiral group to direct the stereoselective formation of a new stereocenter.Evans auxiliary, Oppolzer's sultam.
Chiral Pool SynthesisStarting from a readily available enantiopure precursor.Chiral amino acids, terpenes.

Reactivity and Transformation Mechanisms of Dibenzylamine, 4,4 Dimethyl

Debenzylation Reactions of Substituted Dibenzylamines

Debenzylation, the removal of a benzyl (B1604629) group from a nitrogen atom, is a common and crucial transformation in organic synthesis. For substituted dibenzylamines like Dibenzylamine (B1670424), 4,4'-dimethyl-, this can be achieved through several methods, with catalytic hydrogenation being the most established.

Catalytic hydrogenation is a widely used method for N-debenzylation due to its efficiency and the clean nature of the reaction, which typically produces the debenzylated amine and toluene (B28343) as a byproduct. acs.orgsigmaaldrich.com The process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). acs.orgtcichemicals.com The general mechanism involves:

Adsorption: Both the hydrogen gas (H₂) and the dibenzylamine substrate adsorb onto the surface of the metal catalyst. youtube.com On the catalyst surface, the H-H bond of the hydrogen molecule is cleaved, forming reactive atomic hydrogen. youtube.com

Hydrogenolysis: The C-N bond of the benzyl group is cleaved through a process called hydrogenolysis. The adsorbed hydrogen atoms are transferred to the benzylic carbon and the nitrogen atom.

Desorption: The products, the debenzylated amine (in this case, 4-methylbenzylamine (B130917) or p-toluidine (B81030) after double debenzylation) and 4-methyltoluene (p-xylene), desorb from the catalyst surface, regenerating the active sites for further reaction.

The reaction conditions, such as hydrogen pressure, temperature, and the choice of catalyst, can be tuned to control the extent of debenzylation, allowing for either mono- or di-debenzylation. ox.ac.uk However, achieving selective mono-debenzylation can be challenging with this method. ox.ac.uk The presence of acid can sometimes facilitate the reaction. nih.gov

Table 1: Conditions for Catalytic Hydrogenation
CatalystHydrogen SourceTypical SolventPotential Products
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ethanol (B145695), Methanol (B129727)4-Methylbenzylamine, 4,4'-Dimethylaniline
Palladium Hydroxide on Carbon (Pearlman's Catalyst)Hydrogen Gas (H₂)Ethanol4-Methylbenzylamine, 4,4'-Dimethylaniline
Raney NickelHydrogen Gas (H₂)Ethanol4-Methylbenzylamine, 4,4'-Dimethylaniline

While catalytic hydrogenation is common, other reagents can be employed for debenzylation, often offering different selectivity or compatibility with other functional groups. ox.ac.ukresearchgate.net

Oxidative Cleavage: Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-Iodosuccinimide (NIS) can effect debenzylation through an oxidative pathway. ox.ac.ukresearchgate.net The mechanism with NIS is believed to involve the formation of an N-iodo intermediate, which then eliminates to form a benzyliminium ion. ox.ac.uk This iminium ion is subsequently hydrolyzed during workup to yield the debenzylated amine and benzaldehyde (B42025). ox.ac.uk The presence of a neighboring oxygen-containing group can influence the reaction outcome. ox.ac.uk

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a hydrogen donor molecule like formic acid, ammonium formate, or cyclohexene (B86901) is used instead of hydrogen gas. sigmaaldrich.comresearchgate.net This method avoids the need for specialized high-pressure hydrogenation equipment. sigmaaldrich.com

Table 2: Alternative Debenzylation Reagents
ReagentReaction TypePlausible Intermediate
N-Iodosuccinimide (NIS)OxidativeBenzyliminium ion
Ceric Ammonium Nitrate (CAN)OxidativeRadical cation
Diisopropyl Azodicarboxylate (DIAD)OxidativeZwitterionic intermediate

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of Dibenzylamine, 4,4'-dimethyl- makes it a competent nucleophile, enabling it to react with a variety of electrophiles to form new derivatives.

As a secondary amine, Dibenzylamine, 4,4'-dimethyl- can be alkylated by reacting with alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction yields a tertiary amine.

If the resulting tertiary amine is treated with another equivalent of an alkyl halide, a second alkylation can occur. This process, known as the Menschutkin reaction, leads to the formation of a quaternary ammonium salt. nih.govwikipedia.org These salts are ionic compounds with a positively charged nitrogen atom and a halide counter-anion. wikipedia.org The rate of quaternization is competitive with the initial alkylation of the secondary amine. nih.gov The choice of solvent and the nature of the alkylating agent can influence the reaction rate and yield. dtic.milcdnsciencepub.com

General Reaction Scheme:

N-Alkylation: (p-CH₃C₆H₄CH₂)₂NH + R-X → [(p-CH₃C₆H₄CH₂)₂N(H)R]⁺X⁻ → (p-CH₃C₆H₄CH₂)₂NR + HX

Quaternization: (p-CH₃C₆H₄CH₂)₂NR + R'-X → [(p-CH₃C₆H₄CH₂)₂N(R)(R')]⁺X⁻

To drive the reaction to completion, a base is often added to neutralize the acid (HX) generated during the initial alkylation step. dtic.milcdnsciencepub.com

Amide Formation: Dibenzylamine, 4,4'-dimethyl- can react with carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters, to form amides. The most direct method involves the condensation of the amine with a carboxylic acid, a reaction that typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.govnih.gov Common activating agents include carbodiimides (like DCC or EDC) or reagents like titanium tetrachloride (TiCl₄). nih.govyoutube.com The mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the amine. nih.govyoutube.com

Carbamate (B1207046) Formation: Carbamates, which are esters of carbamic acid, can be synthesized from Dibenzylamine, 4,4'-dimethyl- through several routes. wikipedia.org A common laboratory method involves reacting the amine with a chloroformate ester (R'OC(O)Cl). wikipedia.org Alternatively, carbamates can be formed through a three-component coupling reaction involving the amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base. nih.govresearchgate.net In this process, the amine first reacts with CO₂ to form a carbamate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. nih.gov

Electrophilic Aromatic Substitution on the Methylated Phenyl Rings

The two p-methylphenyl rings of Dibenzylamine, 4,4'-dimethyl- are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution are governed by the combined electronic effects of the substituents already present on the rings: the methyl group and the dibenzylamino group.

Activating and Directing Effects:

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. quora.com This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene (B151609). quora.combrainly.com It is an ortho, para-director.

Dibenzylamino Group (-N(CH₂Ph)₂): The nitrogen atom is attached to the benzylic carbon, not directly to the ring. Therefore, the substituent on each ring is a 4-methylbenzyl group attached to the nitrogen. The entire -(CH₂)-N-(CH₂)-Ar(CH₃) moiety attached to one ring acts as a substituent on the other. This complex group is electron-donating and activating, and also acts as an ortho, para-director.

Given that the methyl group is already in the para position relative to the benzylic carbon, substitution will be directed to the positions ortho to the methyl group (positions 3 and 5) and ortho to the benzylic group (positions 2 and 6). The methyl group strongly activates the positions ortho to it. Therefore, in an electrophilic substitution reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the incoming electrophile is expected to substitute at the positions ortho to the methyl group. pearson.comcdnsciencepub.com The p-xylene (B151628) structure is known to be much more reactive towards nitration than benzene due to the activating effects of the two methyl groups. quora.compearson.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent on RingElectronic EffectReactivity EffectDirecting Influence
-CH₃ (Methyl)Electron-donating (Inductive, Hyperconjugation)ActivatingOrtho, Para
-CH₂-R (Benzylic)Weakly Electron-donating (Inductive)ActivatingOrtho, Para

Oxidation and Reduction Chemistry of the Amine Functionality

Detailed experimental studies specifically outlining the oxidation and reduction chemistry of the amine functionality in Dibenzylamine, 4,4'-dimethyl- are not extensively documented. However, the reactivity can be predicted based on the known transformations of secondary amines and benzylamines.

Oxidation:

The secondary amine group in Dibenzylamine, 4,4'-dimethyl- is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common oxidation product for secondary amines is the corresponding imine. For Dibenzylamine, 4,4'-dimethyl-, this would be N-(4-methylbenzylidene)-4-methylbenzylamine. This transformation involves the removal of two hydrogen atoms from the amine nitrogen and the adjacent carbon.

Further oxidation of the initially formed imine could potentially lead to the formation of 4-methylbenzaldehyde (B123495) and 4-methylbenzylamine through hydrolysis. The presence of the electron-donating methyl groups on the benzene rings would likely facilitate the oxidation process by increasing the electron density at the benzylic position.

In the context of metabolic studies on similar N-substituted dibenzylamines, N-oxidation to form the corresponding N-oxide and dealkylation are observed as major metabolic pathways. dergipark.org.tr It is plausible that Dibenzylamine, 4,4'-dimethyl- would undergo similar biotransformations.

Reduction:

The amine functionality in Dibenzylamine, 4,4'-dimethyl- is in a reduced state and is therefore not susceptible to further reduction under standard chemical conditions. Reduction reactions would typically target other functional groups if present. For instance, if the aromatic rings were to be reduced, this would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, leading to the formation of bis(4-methylcyclohexyl)methanamine.

Investigations into Reaction Kinetics and Mechanistic Studies

Kinetic studies on the oxidation of para- and meta-substituted benzylamines have shown that the reaction rates are influenced by the nature of the substituents on the aromatic ring. niscpr.res.in Electron-donating groups, such as the methyl group in Dibenzylamine, 4,4'-dimethyl-, generally increase the rate of reactions involving electrophilic attack on the benzene ring. In the case of amine oxidation, these groups can also influence the stability of intermediates, such as cation radicals, which can be formed during the reaction.

For the oxidation of substituted NN-dimethylbenzylamines, a proposed mechanism involves an initial one-electron abstraction from the amine to form an aminium radical. rsc.org A similar mechanism could be postulated for the oxidation of Dibenzylamine, 4,4'-dimethyl-.

The kinetics of nucleophilic substitution reactions involving benzylamines have also been investigated. For example, the reaction of para- and meta-substituted benzylamines with benzyl bromide follows second-order kinetics. researchgate.net The rate of this SN2 reaction is enhanced by electron-donating substituents on the benzylamine (B48309). researchgate.net This suggests that the nitrogen atom in Dibenzylamine, 4,4'-dimethyl- would be a relatively strong nucleophile.

A summary of expected reactivity based on analogous compounds is presented in the table below.

Reaction TypeExpected Product(s)Influence of 4,4'-dimethyl substitution
Oxidation N-(4-methylbenzylidene)-4-methylbenzylamine (imine), 4-methylbenzaldehydeElectron-donating methyl groups are expected to facilitate oxidation.
Reduction No reaction at the amine functionality.Not applicable.
Nucleophilic Substitution N-alkylation or N-acylation products.Electron-donating methyl groups enhance the nucleophilicity of the nitrogen atom.

It is important to emphasize that the information presented here is based on the reactivity of structurally related compounds and serves as a predictive overview. Detailed experimental studies are necessary to definitively establish the reactivity, transformation mechanisms, and kinetics for Dibenzylamine, 4,4'-dimethyl-.

Supramolecular Chemistry and Self Assembly with Dibenzylamine, 4,4 Dimethyl Motifs

Role of Dibenzylamine (B1670424) Linkages in Macrocyclic Architectures

Macrocycles, large cyclic molecules, are fundamental components in supramolecular chemistry, often designed to have specific sizes, shapes, and functionalities for applications in molecular recognition, catalysis, and materials science. The incorporation of Dibenzylamine, 4,4'-dimethyl- as a linking moiety imparts unique structural and conformational properties to these macrocyclic frameworks.

Computational studies on similar macrocyclic systems have shown that the energy barrier to rotation and the preferred dihedral angles are influenced by steric hindrance and non-covalent interactions within the ring. nih.govnih.gov For a macrocycle containing the Dibenzylamine, 4,4'-dimethyl- linker, the molecule's flexibility would be constrained upon cyclization, leading to a more defined set of accessible conformations. nsf.gov The presence of the two bulky p-tolyl groups can lead to significant steric interactions, forcing the macrocycle to adopt specific folded or extended arrangements to minimize steric strain. These conformational preferences are crucial as they define the size and shape of the macrocycle's internal cavity, if one is formed. nih.gov

The conformational state of such macrocycles can be analyzed using various computational methods, such as Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD), which are effective in exploring the complex energy landscapes of flexible macrocyclic structures. nih.gov

Table 1: Illustrative Conformational Parameters of a Dibenzylamine Moiety in a Macrocycle This table presents hypothetical data based on common values for similar structures to illustrate the concepts discussed.

Parameter Conformation A (Folded) Conformation B (Extended) Notes
C-N-C Bond Angle ~112° ~115° The angle can vary slightly depending on ring strain.
Torsion Angle (C-C-N-C) 65° 175° Defines the relative orientation of the benzyl (B1604629) groups.

| Calculated Strain Energy | Low | Moderate | The folded state may be stabilized by intramolecular interactions. |

The synthesis of macrocycles is a strategic challenge that often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com Key design principles for creating macrocycles containing Dibenzylamine, 4,4'-dimethyl- linkers include:

Preorganization: The choice of reactants and reaction conditions can pre-organize the linear precursor in a conformation that facilitates cyclization. For instance, strategies like "hydrogen bond-assisted macrocyclic synthesis," where non-covalent interactions in the precursor molecule bring the reactive ends into proximity, can be highly effective. nih.gov

Reaction Choice: The construction of these macrocycles relies on efficient cyclization reactions. Methodologies such as macrolactamization, Buchwald-Hartwig amination, or ring-closing metathesis (RCM) are commonly employed in the synthesis of complex macrocycles and could be adapted for incorporating the dibenzylamine unit. mdpi.comunivie.ac.atwhiterose.ac.uk

Spacer Rigidity: The nature of the other components in the macrocycle (the spacers connecting multiple dibenzylamine units) is crucial. Rigid spacers will lead to more defined and predictable structures, while flexible spacers will result in a more dynamic system with multiple accessible conformations. nsf.gov

The overarching goal is to control the size and shape of the macrocycle to create specific binding cavities or to arrange functional groups in a precise spatial orientation.

Host-Guest Complexation and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger host molecule, which contains a cavity, and a smaller guest molecule. Dibenzylamine, 4,4'-dimethyl- can act as a guest, binding within the cavities of various macrocyclic hosts.

Cucurbiturils (CB[n]) are a family of macrocyclic hosts with a rigid, hydrophobic cavity and two polar, carbonyl-fringed portals. mdpi.com They are known for their ability to bind a wide range of cationic and neutral guests with high affinity in aqueous solutions. nih.govresearchgate.net Cucurbit semanticscholar.orguril (CB semanticscholar.org), with its cavity volume of approximately 279 ų, is particularly well-suited to encapsulate aromatic guests of a similar size to a dibenzylamine derivative. mdpi.com

The binding of a guest like Dibenzylamine, 4,4'-dimethyl- into the CB semanticscholar.org cavity is primarily driven by the hydrophobic effect, which involves the release of high-energy water molecules from the cavity upon guest encapsulation. mdpi.com Additionally, the interaction is stabilized by ion-dipole interactions between the protonated secondary amine of the guest (under acidic conditions) and the electron-rich carbonyl portals of the cucurbituril (B1219460) host. semanticscholar.orgsemanticscholar.org The two p-tolyl groups would reside within the hydrophobic interior of the CB semanticscholar.org cavity.

The stability of a host-guest complex is quantified by its association constant (Kₐ), while the binding process is further described by thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°). taylorfrancis.com These values are typically determined using techniques like Isothermal Titration Calorimetry (ITC) or NMR titration.

For the complexation of a cationic guest with cucurbiturils, the process is often both enthalpically and entropically favorable. mdpi.com

Enthalpy (ΔH°): A negative (favorable) enthalpy change results from the stabilizing van der Waals interactions between the guest and the host's cavity walls, as well as the strong ion-dipole interactions at the portals. nih.govnih.gov

The kinetics of complexation, describing the rates of guest entry (kₒₙ) and exit (kₒff), are also important. Cucurbituril complexes often exhibit fast association rates, but the dissociation rates can vary significantly depending on the strength of the interaction, leading to kinetically stable complexes. researchgate.net

Table 2: Illustrative Thermodynamic Data for Host-Guest Complexation This table provides hypothetical data for the complexation of Dibenzylamine, 4,4'-dimethyl- with CB semanticscholar.org in an aqueous buffer, based on typical values for similar guest molecules.

Thermodynamic Parameter Illustrative Value Driving Force
Association Constant (Kₐ) 5.0 x 10⁵ M⁻¹ High affinity
Gibbs Free Energy (ΔG°) -7.8 kcal/mol Spontaneous process
Enthalpy (ΔH°) -4.5 kcal/mol Favorable van der Waals and ion-dipole interactions

| Entropy (TΔS°) | +3.3 kcal/mol | Favorable hydrophobic effect |

The methyl groups at the 4 and 4' positions of the benzyl rings play a significant role in the binding affinity and selectivity of the molecule. The inclusion of methyl groups has several effects:

Steric Fit: The methyl groups increase the volume of the guest molecule. For a host like CB semanticscholar.org, an optimal "fit" is crucial for strong binding, which is generally achieved when the guest occupies about 55% of the cavity volume. nih.gov The methyl groups on Dibenzylamine, 4,4'-dimethyl- could improve this size and shape complementarity compared to the unsubstituted dibenzylamine, leading to more extensive and favorable van der Waals contacts within the cavity.

Electronic Effects: While subtle, the electron-donating nature of the methyl groups can slightly increase the electron density of the aromatic rings, potentially influencing cation-π interactions if other cationic species are involved.

These factors combined mean that the 4,4'-dimethyl substitution is expected to enhance the binding affinity of dibenzylamine for macrocyclic hosts like CB semanticscholar.org compared to its unsubstituted counterpart.

Self-Assembly Processes Directed by Dibenzylamine Interactions

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For a molecule like Dibenzylamine, 4,4'-dimethyl-, its structural features—two p-methylated phenyl rings and a secondary amine group—suggest the potential for various non-covalent interactions that could drive self-assembly.

The self-assembly of Dibenzylamine, 4,4'-dimethyl- would likely be governed by a combination of the following non-covalent interactions:

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen-bonded chains or networks, a common motif in the self-assembly of amine-containing molecules.

π-Stacking: The presence of two aromatic (p-tolyl) rings suggests the likelihood of π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, would contribute to the stability of the assembled structure. The methyl groups at the para positions could influence the geometry of this stacking, potentially leading to offset or herringbone arrangements.

Hydrophobic Effects: In aqueous or polar environments, the nonpolar benzyl and methyl groups would tend to aggregate to minimize their contact with the solvent. This hydrophobic effect could be a significant driving force for the initial association of molecules, which are then further stabilized by more specific interactions like hydrogen bonding and π-stacking.

The interplay of these interactions would determine the final morphology of the self-assembled structures. A hypothetical representation of these interactions is presented in Table 1.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of Dibenzylamine, 4,4'-dimethyl-

Interaction Type Participating Groups Potential Role in Self-Assembly
Hydrogen Bonding Secondary Amine (-NH-) Directional control of assembly, formation of chains or networks.
π-Stacking p-Tolyl Rings Stabilization of the assembly through aromatic interactions.
Hydrophobic Effects Benzyl and Methyl Groups Driving force for aggregation in polar solvents.
Van der Waals Forces Entire Molecule General stabilization of the assembled structure.

Cooperative binding is a phenomenon where the binding of one ligand to a receptor influences the affinity of subsequent ligand binding. In the context of self-assembled systems of Dibenzylamine, 4,4'-dimethyl-, cooperativity could manifest in several ways:

Positive Cooperativity: The initial formation of a small aggregate of Dibenzylamine, 4,4'-dimethyl- molecules could pre-organize the binding sites for subsequent molecules, leading to an enhanced binding affinity and the rapid growth of the assembly. This is often observed in systems where the initial binding event induces a conformational change that is favorable for further binding.

Negative Cooperativity: Conversely, the binding of the first few molecules might sterically hinder or electronically disfavor the binding of additional molecules, leading to a decrease in binding affinity.

The nature of cooperativity would be highly dependent on the specific geometry of the self-assembled structure and the solvent conditions. While there is no direct research on cooperative binding involving Dibenzylamine, 4,4'-dimethyl-, the principles of cooperativity are fundamental to understanding the formation and stability of complex supramolecular architectures.

Applications in Carbon Nanohoop Synthesis and Related Architectures

Carbon nanohoops, or cycloparaphenylenes, are macrocyclic molecules composed of repeating para-linked benzene (B151609) rings. Their synthesis is a significant challenge in organic chemistry. While there is no documented use of Dibenzylamine, 4,4'-dimethyl- as a direct precursor in the synthesis of carbon nanohoops, one could speculate on its potential role in related areas of supramolecular chemistry that support such syntheses.

For instance, substituted dibenzylamine derivatives could potentially be used as templates or structure-directing agents in the synthesis of larger macrocycles. The non-covalent interactions discussed earlier could allow these molecules to form specific host-guest complexes with reactants or intermediates, thereby guiding the reaction pathway towards the desired cyclic product. However, it is important to emphasize that this is a theoretical application, and current synthetic strategies for carbon nanohoops primarily rely on covalent bond-forming reactions of specifically designed precursors.

Catalytic Applications and Ligand Chemistry of Dibenzylamine, 4,4 Dimethyl

Organocatalysis Mediated by Substituted Dibenzylamines

Organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth, with a diverse array of molecular scaffolds being employed. nih.govwikipedia.org However, specific research detailing the use of Dibenzylamine (B1670424), 4,4'-dimethyl- as an organocatalyst is not present in the current body of scientific literature. While the broader class of amines is fundamental to many organocatalytic transformations, the catalytic activity of this specific substituted dibenzylamine has not been reported.

Ligand Design for Transition Metal Catalysis

The design and synthesis of ligands are crucial for modulating the reactivity and selectivity of transition metal catalysts. libretexts.orgnih.gov Ligands can influence the electronic and steric environment of a metal center, thereby dictating the outcome of a catalytic reaction.

Coordination Chemistry with Metal Centers

The coordination chemistry of a ligand describes how it binds to a metal ion, including the geometry and nature of the resulting complex. tamu.edu An examination of the available literature indicates no published studies on the coordination chemistry of Dibenzylamine, 4,4'-dimethyl- with any transition metal centers. Consequently, there are no data on its binding modes, coordination numbers, or the structural characteristics of any potential metal complexes.

Impact on Catalytic Activity and Selectivity

Given the absence of studies on the use of Dibenzylamine, 4,4'-dimethyl- as a ligand in transition metal catalysis, there is no information regarding its impact on the catalytic activity or selectivity of any metallic system. The relationship between ligand structure and catalytic performance is a key area of research, but this particular compound has not been explored in this context.

Phase Transfer Catalysis Utilizing Quaternary Ammonium (B1175870) Salts Derived from Dibenzylamine, 4,4'-dimethyl-

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. acsgcipr.orgprinceton.edu This is typically achieved through the use of a phase transfer agent, such as a quaternary ammonium salt, which can transport a reactant from one phase to another.

The synthesis of quaternary ammonium salts from tertiary amines is a standard chemical transformation. However, there are no reports in the scientific literature describing the synthesis of a quaternary ammonium salt from Dibenzylamine, 4,4'-dimethyl-, nor are there any accounts of its application as a phase transfer catalyst.

Emerging Catalytic Roles in Multicomponent Reactions and Green Chemistry

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.comtcichemicals.com MCRs are highly valued in green chemistry for their atom economy and efficiency. beilstein-journals.org Catalysis plays a vital role in the development of new and efficient MCRs.

A comprehensive search of the literature reveals no instances of Dibenzylamine, 4,4'-dimethyl- being utilized as a catalyst or a component in any reported multicomponent reactions. Similarly, its application in any area of green chemistry has not been documented.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic arrangement and connectivity within Dibenzylamine (B1670424), 4,4'-dimethyl- can be constructed.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Dibenzylamine, 4,4'-dimethyl- provides information about the different types of protons and their chemical environments. The aromatic protons on the two p-tolyl groups are expected to appear as two distinct doublets in the aromatic region of the spectrum, a consequence of their ortho and meta positions relative to the methyl and benzylic methylene (B1212753) groups. The methylene protons of the two benzyl (B1604629) groups would likely appear as a singlet, integrating to four protons. The methyl protons of the p-tolyl groups would also produce a sharp singlet, integrating to six protons. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom in Dibenzylamine, 4,4'-dimethyl- will give rise to a distinct signal. The spectrum would be expected to show signals for the methyl carbons, the methylene carbons, and the aromatic carbons. The aromatic region would display four distinct signals corresponding to the ipso, ortho, meta, and para carbons of the p-tolyl groups.

Predicted NMR Data: In the absence of experimentally acquired spectra in publicly accessible databases, theoretical predictions can provide valuable estimations of the chemical shifts.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H (ortho to CH₂)~7.1-7.3~129.0
Aromatic-H (meta to CH₂)~7.0-7.2~129.0
Methylene-H (CH₂)~3.7~53.0
Methyl-H (CH₃)~2.3~21.0
Amine-H (NH)Variable (broad)-
Aromatic-C (ipso-CH₂)-~137.0
Aromatic-C (ipso-CH₃)-~136.0
Aromatic-C (ortho to CH₂)-~129.0
Aromatic-C (meta to CH₂)-~129.0

Note: Predicted values are based on computational models and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To further confirm the structure and explore the spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily confirming the coupling between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. Key correlations would be expected between the methylene protons and the ipso- and ortho-aromatic carbons, as well as between the methyl protons and the ipso- and ortho-aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations could help to understand the preferred conformation of the benzyl groups relative to each other.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For Dibenzylamine, 4,4'-dimethyl- (C₁₆H₁₉N), the expected exact mass is approximately 225.1517 g/mol .

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 225. A characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium-like ion. In this case, the loss of a tolyl radical would result in a fragment ion at m/z 134. Another significant fragmentation would be the cleavage of the C-N bond, leading to a tolylmethyl cation at m/z 105.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Ion Possible Neutral Loss
225[C₁₆H₁₉N]⁺ (Molecular Ion)-
134[C₉H₁₂N]⁺C₇H₇• (Tolyl radical)
105[C₈H₉]⁺C₈H₁₀N•
91[C₇H₇]⁺C₉H₁₂N•

Note: This is a predicted fragmentation pattern and may not represent all observed fragments in an experimental spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Dibenzylamine, 4,4'-dimethyl- would exhibit characteristic absorption bands. A medium to weak, sharp peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C-H stretching and bending vibrations would also be observable.

Expected Vibrational Bands:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (medium, sharp)Weak
Aromatic C-H Stretch3000-3100 (multiple sharp bands)Strong
Aliphatic C-H Stretch2850-3000 (multiple bands)Strong
C=C Aromatic Stretch1450-1600 (multiple sharp bands)Strong
CH₂ Scissoring~1450Medium
CH₃ Bending~1375 and ~1450Medium
C-N Stretch1020-1250Medium

Note: These are general expected ranges and the exact frequencies can be influenced by the molecular environment.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Dibenzylamine, 4,4'-dimethyl- is expected to show absorption bands characteristic of the p-tolyl chromophore. The benzene (B151609) ring exhibits a strong absorption band (the E₂ band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm, which are due to π → π* transitions. The presence of the methyl and dibenzylamino substituents would likely cause a slight red shift (bathochromic shift) of these absorption maxima.

Predicted UV-Vis Absorption Maxima (in a non-polar solvent):

Transition Predicted λ_max (nm)
π → π* (E₂ band)~210-220
π → π* (B band)~260-270

Note: The exact position and intensity of the absorption bands can be influenced by the solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To date, the crystal structure of Dibenzylamine, 4,4'-dimethyl- has not been reported in the Cambridge Structural Database (CSD). If suitable single crystals could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the exact conformation of the molecule in the crystal lattice, including the orientation of the two p-tolyl groups relative to each other and the geometry around the nitrogen atom. Such an analysis would provide unequivocal proof of the molecular structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods provide powerful tools for the separation, identification, and quantification of Dibenzylamine, 4,4'-dimethyl-. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For substituted benzylamines, reversed-phase HPLC is a common approach for purity assessment and separation.

Detailed Research Findings:

The separation of benzylamines and their derivatives is typically achieved on C18 or other nonpolar stationary phases. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The retention and peak shape of basic compounds like Dibenzylamine, 4,4'-dimethyl- can be significantly influenced by the pH of the mobile phase and the presence of additives. For instance, the use of a triethylamine (B128534) (TEA) phosphate (B84403) buffer can help to minimize peak tailing by masking active silanol (B1196071) groups on the silica (B1680970) support of the stationary phase. UV detection is commonly employed for aromatic compounds like Dibenzylamine, 4,4'-dimethyl-, with the detection wavelength typically set around 210-254 nm where the benzene ring exhibits strong absorbance.

While specific HPLC methods for Dibenzylamine, 4,4'-dimethyl- are not extensively detailed in publicly available literature, a general method can be proposed based on the analysis of structurally similar compounds like N,N-dimethylbenzylamine. The separation mechanism relies on the hydrophobic interactions between the nonpolar stationary phase and the benzyl groups of the molecule, as well as cation-exchange interactions with the stationary phase. The elution order and retention time can be manipulated by adjusting the organic solvent content and the ionic strength of the mobile phase. For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound.

Below is a representative table outlining a potential HPLC method for the analysis of Dibenzylamine, 4,4'-dimethyl-.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical starting point for method development, and parameters may require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their polarity and tendency to cause peak tailing, appropriate column selection and derivatization can overcome these issues.

Detailed Research Findings:

The analysis of amines by GC often benefits from the use of specialized columns with a basic deactivation to minimize interactions with acidic silanol groups on the column surface. Capillary columns with a mid-polarity stationary phase, such as those containing 5% phenyl-methylpolysiloxane, are commonly used for the separation of a wide range of organic compounds, including benzylamines.

For compounds like Dibenzylamine, 4,4'-dimethyl-, direct injection is often feasible. However, to improve peak shape and reduce tailing, derivatization can be employed. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a less polar and more volatile trifluoroacetyl derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of such compounds, as it provides not only retention time data for quantification but also mass spectra for unequivocal identification of the compound and its impurities. The electron ionization (EI) mass spectrum of Dibenzylamine, 4,4'-dimethyl- would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the tropylium (B1234903) ion (m/z 91) from the cleavage of the benzyl group.

A patent describing the preparation of 4-amino-N,N-dimethylbenzylamine mentions the use of gas chromatography to assess product purity, indicating that GC is a suitable technique for related structures. Research on the determination of fatty alkyl dimethyl tertiary amines has also demonstrated the successful application of GC without the need for pre-column derivatization, using a hydrogen flame ionization detector (FID).

The following table outlines a general GC-MS method that could be adapted for the analysis of Dibenzylamine, 4,4'-dimethyl-.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

This table provides a general method; specific parameters may need to be optimized for the desired separation and sensitivity.

Theoretical and Computational Chemistry Studies of Dibenzylamine, 4,4 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods are crucial for understanding electron distribution and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used approach in computational chemistry for calculating molecular properties. DFT methods can determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

For Dibenzylamine (B1670424), 4,4'-dimethyl-, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. From this optimized structure, various molecular properties can be calculated. A molecular electrostatic potential (MEP) map, for instance, could be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such studies on related aromatic amine structures have been used to understand intramolecular charge transfer and predict sites of interaction. However, specific DFT calculations detailing the optimized geometry and electronic properties for Dibenzylamine, 4,4'-dimethyl-, were not found in the available literature.

Table 1: Representative Molecular Properties Calculable by DFT This table is illustrative of the types of data that would be generated from a DFT study.

Property Description Potential Significance for Dibenzylamine, 4,4'-dimethyl-
Optimized Geometry The lowest energy arrangement of atoms (bond lengths, angles). Provides the most stable 3D structure of the molecule.
Dipole Moment A measure of the molecule's overall polarity. Indicates how the molecule would interact with polar solvents and external electric fields.
Mulliken Atomic Charges A method for partitioning the electron density among atoms. Helps in understanding the charge distribution and identifying reactive sites.

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. DFT calculations are commonly employed to determine the energies of these orbitals. While FMO analysis is a standard computational approach for characterizing new compounds, specific values for the HOMO, LUMO, and the corresponding energy gap for Dibenzylamine, 4,4'-dimethyl- have not been reported in the reviewed literature.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table illustrates the parameters derived from FMO analysis and their general interpretations.

Parameter Definition Chemical Interpretation
EHOMO Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential; higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity; lower energy indicates a better electron acceptor.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the flexibility of molecules and their behavior over time, especially in different environments.

Dibenzylamine, 4,4'-dimethyl- possesses significant conformational flexibility due to the rotation around its various single bonds, particularly the C-N and C-C bonds of the benzyl (B1604629) groups. Conformational analysis aims to map the potential energy surface of the molecule to identify all stable low-energy conformers and the energy barriers that separate them. Such studies can reveal the preferred three-dimensional shapes of the molecule. While experimental and computational studies have been performed on the stable conformations of related molecules like benzylamine (B48309), specific studies detailing the potential energy surface and stable conformers of Dibenzylamine, 4,4'-dimethyl- are not present in the surveyed literature.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. An MD simulation models the movements of atoms and molecules over a period of time by numerically solving Newton's equations of motion. This provides a "movie" of molecular motion, allowing researchers to understand how a molecule like Dibenzylamine, 4,4'-dimethyl- would behave in a solvent, interact with other molecules, or move within a larger system. MD simulations are particularly useful for understanding processes like solvation, diffusion, and conformational changes in solution. Despite its utility, there are no specific published MD simulation studies focused on the dynamic behavior of Dibenzylamine, 4,4'-dimethyl-.

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. These predictions are often made using DFT methods and can be highly accurate, aiding in the assignment of complex experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range and are used to predict the wavelengths of maximum absorption (λmax).

While computational prediction of spectra is a standard procedure in chemical research, no specific studies providing calculated NMR, IR, or UV-Vis spectra for Dibenzylamine, 4,4'-dimethyl- were identified in the literature search.

Modeling of Reaction Mechanisms and Transition State Structures

Information regarding the computational modeling of reaction mechanisms and the elucidation of transition state structures involving Dibenzylamine, 4,4'-dimethyl- is not available in current scientific publications. Theoretical studies, which would typically employ methods such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), have not been published for this compound. Such studies would be necessary to calculate reaction energy profiles, identify intermediates, and characterize the geometry and energetic properties of transition states for reactions like N-alkylation, oxidation, or other transformations.

Computational Studies on Intermolecular Interactions and Supramolecular Assemblies

There is a lack of published computational research on the intermolecular interactions and potential for supramolecular assembly of Dibenzylamine, 4,4'-dimethyl-. Investigations into this area would typically involve quantum chemical calculations to analyze non-covalent interactions such as van der Waals forces, π-π stacking between the tolyl groups, and potential hydrogen bonding involving the secondary amine. Molecular dynamics (MD) simulations could further predict how these interactions might lead to the formation of larger, ordered supramolecular structures in different environments. However, no such specific computational analyses for Dibenzylamine, 4,4'-dimethyl- have been reported.

Future Research Directions and Broader Academic Impact of Dibenzylamine, 4,4 Dimethyl

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing Dibenzylamine (B1670424), 4,4'-dimethyl-. Traditional methods for producing secondary amines often involve multi-step processes that may utilize harsh reagents or generate significant waste. The development of "green" synthetic strategies is a paramount goal in modern chemistry.

Key areas of investigation could include:

Catalytic Reductive Amination: Exploring novel catalyst systems for the direct reductive amination of 4-methylbenzaldehyde (B123495) with 4-methylbenzylamine (B130917) or ammonia (B1221849) derivatives. This approach could offer a more atom-economical route compared to traditional methods.

Biocatalysis: Utilizing enzymes to catalyze the formation of Dibenzylamine, 4,4'-dimethyl-. Biocatalytic methods often proceed under mild conditions with high selectivity, reducing the environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer improved safety, scalability, and efficiency over batch production methods.

The success of these new synthetic routes will be evaluated based on metrics such as yield, purity, cost-effectiveness, and environmental impact, often quantified using principles of green chemistry.

Exploration of Advanced Supramolecular Architectures and Functional Materials

The molecular structure of Dibenzylamine, 4,4'-dimethyl-, with its secondary amine core and two p-tolyl groups, makes it an interesting building block for supramolecular chemistry. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, facilitating the self-assembly of molecules into larger, ordered structures.

Future research in this area could involve:

Crystal Engineering: Systematically studying the crystallization of Dibenzylamine, 4,4'-dimethyl- with various co-formers to create new crystalline materials with tailored properties. This could lead to the development of new materials for electronics or pharmaceuticals.

Host-Guest Chemistry: Investigating the ability of macrocyclic hosts to encapsulate Dibenzylamine, 4,4'-dimethyl-. Such host-guest complexes could find applications in sensing, drug delivery, or catalysis.

Metal-Organic Frameworks (MOFs): Using Dibenzylamine, 4,4'-dimethyl- or its derivatives as ligands for the construction of MOFs. The porous nature of MOFs makes them promising for gas storage, separation, and catalysis.

Discovery of New Catalytic and Organocatalytic Applications

Amines are widely used as catalysts and organocatalysts in organic synthesis. While the catalytic applications of Dibenzylamine, 4,4'-dimethyl- are not yet well-explored, its structural features suggest potential in several areas.

Future directions for research include:

Base Catalysis: Investigating its use as a bulky, non-nucleophilic base in various organic transformations. Its steric hindrance could provide unique selectivity in certain reactions.

Frustrated Lewis Pairs (FLPs): Combining Dibenzylamine, 4,4'-dimethyl- with a sterically hindered Lewis acid to form an FLP. FLPs are known to activate small molecules like H₂, CO₂, and olefins, opening up new catalytic possibilities.

N-Heterocyclic Carbene (NHC) Precursors: Functionalizing the aromatic rings of Dibenzylamine, 4,4'-dimethyl- to create precursors for novel NHC ligands. NHCs are a versatile class of organocatalysts with broad applications.

Integration with Materials Science for Responsive and Adaptive Systems

The integration of Dibenzylamine, 4,4'-dimethyl- into polymeric materials could lead to the development of "smart" materials that respond to external stimuli. The amine group can be protonated or deprotonated, leading to changes in the material's properties.

Potential research avenues include:

pH-Responsive Polymers: Incorporating Dibenzylamine, 4,4'-dimethyl- as a monomer or a pendant group in polymers to create materials that change their shape, solubility, or other properties in response to changes in pH.

Stimuli-Responsive Gels: Developing hydrogels or organogels containing this compound that can swell or shrink in response to stimuli, with potential applications in sensors, actuators, and controlled release systems.

Self-Healing Materials: Designing polymers with dynamic bonds involving the dibenzylamine moiety that can break and reform, leading to materials with self-healing capabilities.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and materials, guiding experimental research and accelerating the discovery process. For Dibenzylamine, 4,4'-dimethyl-, computational studies can provide valuable insights into its behavior and potential applications.

Future research in this domain will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its catalytic activity and designing new reactions.

Molecular Dynamics (MD) Simulations: Simulating the behavior of Dibenzylamine, 4,4'-dimethyl- in different environments, such as in solution or within a polymer matrix. This can provide insights into its role in self-assembly and the behavior of responsive materials.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the structural features of Dibenzylamine, 4,4'-dimethyl- and its derivatives with their physical, chemical, and biological properties. These models can be used to screen for new molecules with desired characteristics.

The following table presents some computationally predicted properties for Dibenzylamine, 4,4'-dimethyl-, which can serve as a basis for further computational and experimental studies. chemeo.com

PropertyPredicted ValueUnit
Standard Gibbs free energy of formation378.79kJ/mol
Enthalpy of formation at standard conditions (gas)130.02kJ/mol
Enthalpy of fusion at standard conditions29.60kJ/mol
Enthalpy of vaporization at standard conditions63.52kJ/mol
Octanol/Water partition coefficient (logPoct/wat)3.593
Normal Boiling Point Temperature678.97K
Normal melting (fusion) point400.62K

Q & A

Q. What are the critical physicochemical parameters influencing dibenzylamine's reactivity in synthetic applications?

Dibenzylamine's reactivity is governed by its high basicity (pH 8.9), moderate lipophilicity (log Pow = 2.67), and thermal stability (flash point 143°C). These properties necessitate careful solvent selection (e.g., polar aprotic solvents for acid-sensitive reactions) and temperature control to avoid decomposition. Stability is compromised by acids, chlorinating agents, and oxidizers, requiring inert atmospheres for sensitive syntheses .

Table 1. Key Physicochemical Properties of Dibenzylamine

PropertyValueResearch Implication
Melting Point-26°CStorage at ≤4°C to prevent phase changes
Flash Point143°C (closed cup)Avoid open flames during handling
log Pow2.67Predicts partitioning in biphasic systems
IncompatibilitiesAcids, oxidizers, chloridesRequires exclusion in reaction design

Q. How should researchers safely handle dibenzylamine to mitigate acute toxicity risks?

Given its acute oral toxicity (rat LD50 = 632 mg/kg) and skin corrosion potential (rabbit skin exposure caused burns within 1 hour), strict PPE protocols are essential: nitrile gloves, chemical-resistant lab coats, and full-face shields. Work should occur in fume hoods with local exhaust ventilation to limit vapor exposure (≤0.1 ppm recommended). Emergency protocols must include immediate 15-minute flushing for eye/skin contact and medical evaluation for ingestion .

Q. What analytical methods are recommended for verifying dibenzylamine purity post-synthesis?

Combine chromatographic and spectroscopic techniques:

  • HPLC-UV (λ = 254 nm) with C18 columns to quantify impurities ≥0.1%.
  • FT-IR for functional group validation (N-H stretch ~3300 cm⁻¹, aromatic C-H ~3030 cm⁻¹).
  • 1H NMR (δ 1.5–2.0 ppm for NH, δ 7.2–7.4 ppm for benzyl protons) to confirm structural integrity. Calibrate against certified reference standards (e.g., Sigma-Aldrich) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for dibenzylamine under non-standard conditions?

Conduct accelerated stability studies:

  • Stress Testing : Expose to 40–80°C/75% RH for 14–28 days, monitoring degradation via LC-MS.
  • Light Sensitivity : Use ICH Q1B guidelines with UV (320–400 nm) and visible light exposure.
  • Reactivity Screening : Test compatibility with common reagents (e.g., Grignard reagents, boronic acids) under inert atmospheres. Discrepancies arise from trace metal impurities; include ICP-MS to quantify catalytic contaminants .

Q. What strategies address the lack of ecotoxicological data for dibenzylamine in environmental risk assessments?

Apply tiered testing:

  • Acute Ecotoxicity : Use Daphnia magna (48-hour EC50) and Aliivibrio fischeri (bioluminescence inhibition).
  • Bioaccumulation Potential : Estimate via quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) using log Pow and molecular weight.
  • Degradation Pathways : Perform OECD 301B ready biodegradability tests with activated sludge inoculum. Interim measures recommend wastewater treatment with activated carbon adsorption .

Q. How can researchers evaluate potential carcinogenicity given limited toxicological data?

Implement a multi-modal approach:

  • In Vitro Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) and micronucleus assay in CHO-K1 cells.
  • SAR Analysis : Compare to structural analogs (e.g., 4,4'-methylenedianiline, a known carcinogen) using ToxTree software.
  • Subchronic Exposure : 90-day rodent study (oral gavage, 10–100 mg/kg/day) with histopathology of liver/kidney. Prioritize tiered testing per ICH S1/S2 guidelines .

Data Contradiction Analysis Example

Issue : Conflicting reports on dibenzylamine's stability in acidic media.
Resolution :

  • Hypothesis : Stability varies with acid strength and temperature.
  • Testing : React with 0.1–6M HCl at 25–60°C, monitoring by NMR for N-debenzylation.
  • Finding : Degradation accelerates above 40°C in ≥3M HCl, forming toluene and NH3. Lower concentrations (<1M) show <5% decomposition at 25°C.
    Conclusion : Use weak acids (e.g., acetic acid) below 30°C to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.